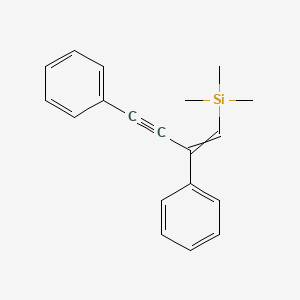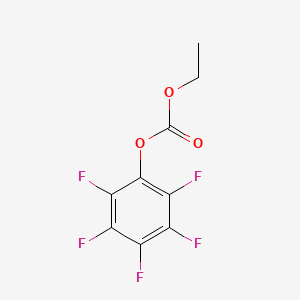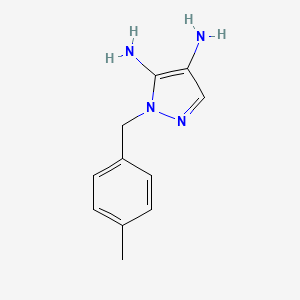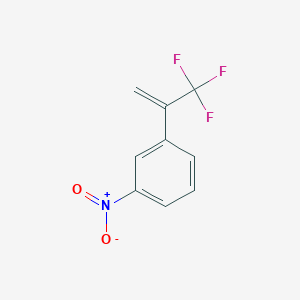
1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene is an organic compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.145 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoropropenyl group (-CF3) attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene can be synthesized through the reaction of 1-iodo-3-nitrobenzene with 2-bromo-3,3,3-trifluoropropene . The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoropropenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and a suitable solvent such as ethanol.
Substitution: Nucleophiles like amines or thiols, and a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 1-Amino-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Applications De Recherche Scientifique
1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoropropenyl group can influence the compound’s lipophilicity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Nitro-3-(3,3,3-trifluoroprop-1-ynyl)benzene : Similar structure but with a triple bond instead of a double bond.
- 1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene : Contains additional chlorine atoms on the benzene ring.
- 3-(3,3,3-Trifluoroprop-1-en-2-yl)furans : Furans with a similar trifluoropropenyl group.
Uniqueness
1-Nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene is unique due to its combination of a nitro group and a trifluoropropenyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
136476-19-2 |
|---|---|
Formule moléculaire |
C9H6F3NO2 |
Poids moléculaire |
217.14 g/mol |
Nom IUPAC |
1-nitro-3-(3,3,3-trifluoroprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H6F3NO2/c1-6(9(10,11)12)7-3-2-4-8(5-7)13(14)15/h2-5H,1H2 |
Clé InChI |
BOXWWFCXCCQRFT-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC(=CC=C1)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)
![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)

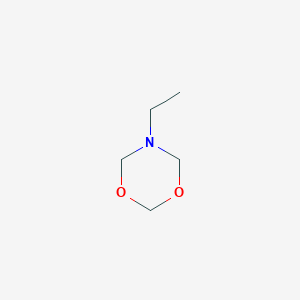
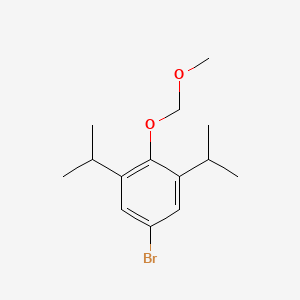
![8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B14262784.png)
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
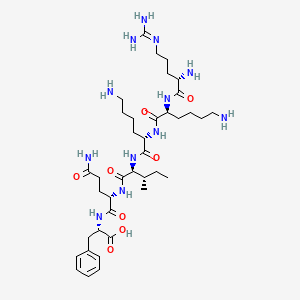
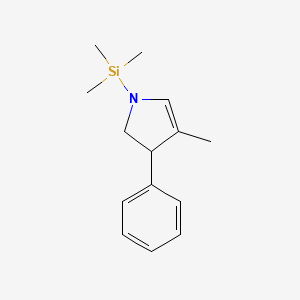
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)
